tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
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Overview
Description
tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is a complex organic compound with the molecular formula C19H26N2O6 and a molecular weight of 378.42 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-formylphenoxyacetic acid and morpholine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also interact with enzymes, altering their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-aminophenethyl)carbamate
Uniqueness
tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is unique due to its specific structure, which includes a formylphenoxyacetyl group and a morpholine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .
Properties
Molecular Formula |
C19H26N2O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)20-10-16-11-21(8-9-25-16)17(23)13-26-15-6-4-14(12-22)5-7-15/h4-7,12,16H,8-11,13H2,1-3H3,(H,20,24) |
InChI Key |
MLVHOVZLXPLSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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